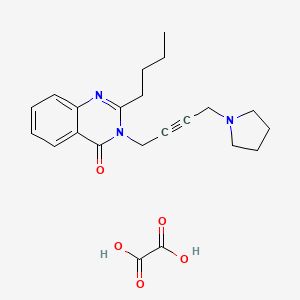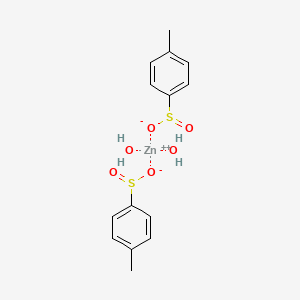
Tetrabutyl benzene-1,2,4,5-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabutyl benzene-1,2,4,5-tetracarboxylate is an organic compound with the molecular formula C26H38O8 and a molecular weight of 478.5751 g/mol . . This compound is characterized by its four ester functional groups attached to a benzene ring, making it a tetracarboxylate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetrabutyl benzene-1,2,4,5-tetracarboxylate typically involves the esterification of benzene-1,2,4,5-tetracarboxylic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to remove water formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. Continuous flow reactors and efficient separation techniques like distillation are employed to maximize yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ester groups, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The ester groups can be substituted by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzene-1,2,4,5-tetracarboxylic acid.
Reduction: Tetrabutyl benzene-1,2,4,5-tetraol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Tetrabutyl benzene-1,2,4,5-tetracarboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tetrabutyl benzene-1,2,4,5-tetracarboxylate depends on its application:
In Coordination Chemistry: The ester groups coordinate with metal ions to form stable complexes and frameworks.
In Biological Systems: The compound interacts with cellular components, potentially disrupting cell membranes or interfering with metabolic pathways.
Comparaison Avec Des Composés Similaires
Benzene-1,2,4,5-tetracarboxylic acid: The parent acid of tetrabutyl benzene-1,2,4,5-tetracarboxylate.
Tetraethyl benzene-1,2,4,5-tetracarboxylate: An ester with ethyl groups instead of butyl groups.
Tetramethyl benzene-1,2,4,5-tetracarboxylate: An ester with methyl groups instead of butyl groups.
Uniqueness: this compound is unique due to its longer butyl chains, which can influence its solubility, reactivity, and the properties of the materials it forms. This makes it particularly useful in applications requiring specific solubility and flexibility characteristics .
Propriétés
Numéro CAS |
2451-79-8 |
|---|---|
Formule moléculaire |
C26H38O8 |
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
tetrabutyl benzene-1,2,4,5-tetracarboxylate |
InChI |
InChI=1S/C26H38O8/c1-5-9-13-31-23(27)19-17-21(25(29)33-15-11-7-3)22(26(30)34-16-12-8-4)18-20(19)24(28)32-14-10-6-2/h17-18H,5-16H2,1-4H3 |
Clé InChI |
REPPSPNSOPYUCD-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC(=C(C=C1C(=O)OCCCC)C(=O)OCCCC)C(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



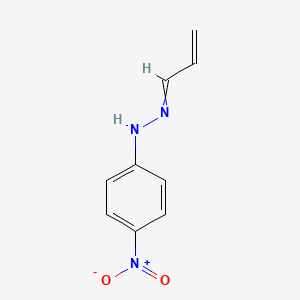
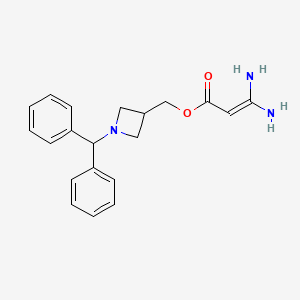
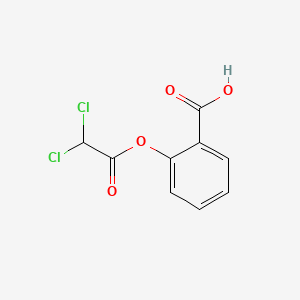
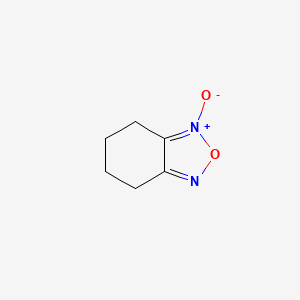
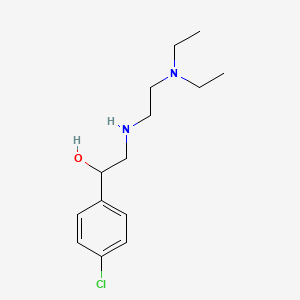

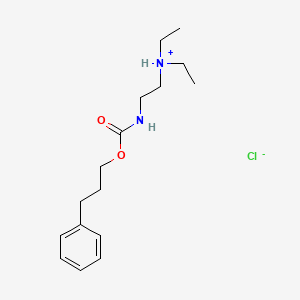
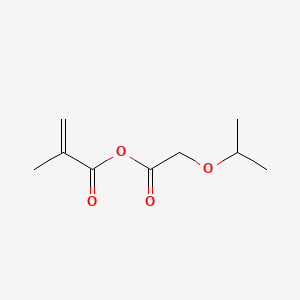
![[Isopropylidenebis(p-phenyleneoxy)]dipropanol](/img/structure/B13744977.png)
![Urea, N'-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B13744979.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)
